(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

Description

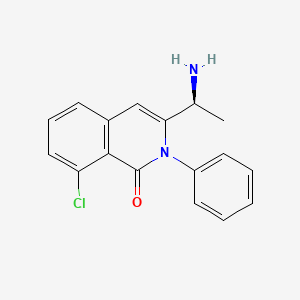

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (CAS 1350643-72-9) is a chiral isoquinolinone derivative with a molecular formula of C₁₇H₁₅ClN₂O and a molecular weight of 298.77 g/mol . It serves as a critical intermediate in synthesizing pharmacologically active compounds, notably the FDA-approved PI3K inhibitor Duvelisib (Copiktra®) . Structurally, it features a chloro substituent at position 8, a phenyl group at position 2, and an (S)-configured aminoethyl side chain at position 3 (Figure 1). Its synthesis typically involves palladium-catalyzed Suzuki–Miyaura coupling (SMC) reactions, enabling modifications at position 8 to enhance bioactivity .

Properties

IUPAC Name |

3-[(1S)-1-aminoethyl]-8-chloro-2-phenylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZINZXIFJMLTOK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350643-72-9 | |

| Record name | (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

Introduction of the Chloro Group: Chlorination of the isoquinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Chiral Center: The chiral center is introduced by asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol, or reduce the chloro group to a hydrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols or dechlorinated products.

Substitution: Formation of various substituted isoquinolines.

Scientific Research Applications

Impurity in Duvelisib

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is identified as an impurity associated with Duvelisib, a drug used for the treatment of certain types of blood cancers, including chronic lymphocytic leukemia (CLL) and follicular lymphoma. The presence of this compound as an impurity necessitates careful monitoring and analysis during the manufacturing process of Duvelisib to ensure safety and efficacy .

Kinase Activity Modulation

Research indicates that compounds like this compound may modulate kinase activities, particularly phosphoinositide 3-kinase (PI3K) pathways. These pathways are crucial in various cellular processes, including growth, proliferation, and survival. The modulation of these pathways could lead to novel therapeutic strategies for diseases characterized by dysregulated kinase activity .

Synthesis and Formulation

The synthesis of this compound has been described in patents and scientific literature. The methods typically involve multi-step organic synthesis techniques that yield the desired compound with specific stereochemistry .

Table 1: Summary of Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Multi-step synthesis | Involves several reactions to construct the isoquinolinone framework | Patent 2824197 |

| Chiral resolution | Techniques to obtain the (S) enantiomer from racemic mixtures | Various studies |

Therapeutic Potential

Recent studies have explored the therapeutic potential of isoquinolinones in cancer therapy. For instance, compounds similar to this compound have shown promise in preclinical models for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chiral center plays a crucial role in determining the binding affinity and specificity towards these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues with Modified C-8 Substituents

Replacement of the C-8 chlorine atom with pyrimidine groups significantly enhances antitumor activity. Derivatives synthesized via SMC (e.g., 3a–3k ) showed improved IC₅₀ values against MDA-MB-231 (breast), HeLa (cervical), and HepG2 (hepatic) cancer cell lines compared to the parent compound (Table 1) .

Table 1: Antitumor Activity (IC₅₀, μM) of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1) and Pyrimidine Derivatives

| Compound | C-8 Substituent | MDA-MB-231 | HeLa | HepG2 |

|---|---|---|---|---|

| 1 | Cl | 12.4 | 15.2 | 18.7 |

| 3a | 2-Methoxypyrimidin-5-yl | 4.1 | 5.3 | 6.8 |

| 3e | Pyrimidin-5-yl | 3.9 | 4.7 | 5.2 |

| 3i | 2-(Dimethylamino)pyrimidin-5-yl | 2.8 | 3.1 | 4.0 |

| 3k | 2-Cyanopyrimidin-5-yl | 8.9 | 10.5 | 12.6 |

Data derived from Supplementary Materials in , and 12.

Key Observations :

- Electron-rich pyrimidines (e.g., methoxy, dimethylamino) improve potency due to enhanced hydrogen bonding and solubility. Compound 3i (IC₅₀ = 2.8–4.0 μM) outperformed the parent compound by ~4–5 fold .

- Steric hindrance and electron-deficient groups (e.g., cyano in 3k) reduce reactivity during synthesis and efficacy, highlighting the importance of substituent electronics .

Comparison with Duvelisib

Duvelisib (CAS 1201438-56-3), a structurally related FDA-approved drug, differs by substituting the aminoethyl group with a purine moiety (Figure 2). This modification confers PI3Kδ/γ inhibition, targeting hematologic malignancies .

Structural and Functional Contrasts :

- Pharmacophore: The parent compound’s aminoethyl group is a synthetic handle, while Duvelisib’s purine-linked side chain directly engages kinase active sites .

- Bioactivity: Duvelisib’s IC₅₀ for PI3Kδ is <1 nM, demonstrating nanomolar potency compared to the micromolar activity of 1 and its pyrimidine derivatives .

- Therapeutic Use : Duvelisib is clinically used for lymphoma, whereas 1 and derivatives remain investigational, primarily as antitumor leads .

Biological Activity

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, with the CAS number 1350643-72-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immunotherapy. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 298.77 g/mol

- Appearance : Off-white solid

- Solubility : Soluble in acetonitrile

- Storage Conditions : Store at 2-8°C in a dark place under inert atmosphere

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. Research indicates that this compound may function as an inhibitor of certain kinases and signaling pathways critical for tumor growth.

Key Mechanisms:

- Inhibition of Kinase Activity : Preliminary studies suggest that this compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.

- Modulation of Immune Response : The compound has been investigated for its potential to enhance T-cell responses against tumors, particularly in combination therapies with chimeric antigen receptor (CAR) T-cell therapies targeting CD19 .

Biological Activity Studies

Various studies have been conducted to evaluate the biological activity of this compound, focusing on its anticancer properties and effects on immune cells.

Table 1: Summary of Biological Activity Studies

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Cancer Cell Lines :

- In vitro experiments using various cancer cell lines (e.g., leukemia and lymphoma) indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates.

- The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

-

Combination Therapy with CAR T-cells :

- A study combining this compound with CAR T-cell therapy targeting CD19 showed enhanced tumor regression in animal models compared to CAR therapy alone.

- This suggests a synergistic effect that could improve patient outcomes in hematological malignancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.